1-Cyclobutanecarbonylazetidin-3-amine CAS 1343023-72-2 properties
1-Cyclobutanecarbonylazetidin-3-amine CAS 1343023-72-2 properties
CAS 1343023-72-2
Executive Summary: The Rigidified Spacer
1-(Cyclobutanecarbonyl)azetidin-3-amine is a specialized heterocyclic building block used extensively in modern medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors and chemokine receptor modulators.
Structurally, it represents a "conformationally restricted" diamine linker. By incorporating the nitrogen atom into a strained four-membered azetidine ring, this molecule offers a rigid vector that reduces the entropic penalty of binding compared to flexible linear analogs (like ethylenediamine or propylenediamine). The cyclobutane moiety further modulates lipophilicity (LogD) and metabolic stability, acting as a bioisostere for larger saturated rings like cyclohexanes or piperidines but with a smaller hydrodynamic radius.
Physiochemical Profile & Identification
This section details the core identity and predicted properties of the free base. Note that this compound is frequently supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to enhance stability.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | (3-aminoazetidin-1-yl)(cyclobutyl)methanone |
| CAS Number | 1343023-72-2 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| SMILES | NC1CN(C1)C(=O)C2CCC2 |
| InChI Key | XZJQOYVXQYQZLE-UHFFFAOYSA-N |
Physical Properties (Calculated/Experimental)
| Property | Value | Context/Implication |
| Physical State | Viscous Oil or Low-melting Solid | Free base is often an oil; salts are white solids. |
| Boiling Point | ~350°C (Predicted) | High BP due to amide hydrogen bonding. |
| LogP (cLogP) | -0.5 to 0.2 | Low lipophilicity; highly soluble in polar organic solvents (DMSO, MeOH). |
| TPSA | 46.33 Ų | Good membrane permeability range (<140 Ų). |
| pKa (Basic) | ~8.5 (Primary Amine) | The 3-amine is the primary nucleophile; the amide nitrogen is non-basic. |
Synthetic Methodology
The synthesis of CAS 1343023-72-2 requires careful handling of the strained azetidine ring to prevent ring-opening polymerization. The standard industrial route utilizes a protection-deprotection strategy to ensure regioselectivity at the ring nitrogen.
Validated Synthetic Route
The workflow proceeds from tert-butyl azetidin-3-ylcarbamate. The ring nitrogen is acylated first, followed by the deprotection of the exocyclic amine.
Figure 1: Step-wise synthesis of 1-(cyclobutanecarbonyl)azetidin-3-amine ensuring regioselective acylation.
Detailed Protocol
Step 1: Acylation of the Azetidine Ring
-
Dissolution: Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0°C under N₂ atmosphere.
-
Coupling: Add Cyclobutanecarbonyl chloride (1.1 eq) dropwise. Alternatively, use Cyclobutanecarboxylic acid with HATU coupling agent if acid chloride is unavailable.
-
Workup: Stir for 2 hours at RT. Wash with NaHCO₃ (sat. aq) and Brine. Dry organic layer over Na₂SO₄ and concentrate.
-
Checkpoint: Verify Intermediate via LCMS (M+H ~ 255.3).
-
Step 2: Boc-Deprotection
-
Acidolysis: Dissolve the intermediate in DCM (5 vol). Add Trifluoroacetic acid (TFA, 10 vol) or 4M HCl in Dioxane at 0°C.
-
Reaction: Stir at RT for 1-3 hours until starting material is consumed (monitor by TLC/LCMS).
-
Isolation (Salt Form): Concentrate in vacuo to yield the TFA or HCl salt directly.
-
Isolation (Free Base): Redissolve residue in MeOH, pass through a strongly basic anion exchange resin (e.g., Amberlyst A-26 OH form), and concentrate.
Medicinal Chemistry Applications (SAR)
This molecule is a critical scaffold in "Fragment-Based Drug Discovery" (FBDD).
Structural Advantages
-
Rigidification: The azetidine ring locks the distance between the amide carbonyl and the primary amine. This reduces the entropic cost upon binding to a protein active site compared to a flexible ethylenediamine linker.
-
Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains or cyclopentanes.
-
Vector Orientation: The 1,3-substitution pattern on the azetidine creates a distinct vector (approx 180° projection) often required to span deep pockets in kinases (e.g., JAK1/JAK2).
Pathway Utility: JAK/STAT Signaling
This specific CAS is structurally homologous to linkers found in second-generation JAK inhibitors. It serves as the connection between the "hinge-binding" motif (often a pyrrolopyrimidine or imidazopyridine) and the "solvent-front" solubilizing group.
Figure 2: Role of the azetidine linker in kinase inhibitor design.
Handling, Stability, and QC
Storage & Stability
-
Hygroscopicity: The free amine is hygroscopic and absorbs CO₂ from the air (forming carbamates). Store as the HCl salt whenever possible.
-
Temperature: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Shelf-life: >2 years if stored properly as a salt.
Analytical Quality Control
-
¹H NMR (DMSO-d₆): Look for the distinct azetidine signals.
-
Diagnostic Signals: The azetidine ring protons typically appear as multiplets between δ 3.8–4.5 ppm. The cyclobutane protons appear as multiplets between δ 1.7–2.3 ppm.
-
Rotamers: Due to the amide bond at the N1 position, rotamers are frequently observed in NMR at room temperature, causing signal broadening or duplication. Run NMR at elevated temperature (e.g., 80°C) to coalesce peaks for integration.
-
-
Mass Spectrometry: ESI+ mode. Expect [M+H]⁺ = 155.12.
References
-
Vertex Pharmaceuticals. (2013). Heterocyclic Inhibitors of JAK Kinases. Patent WO2013066580. (Describes azetidine linkers in JAK inhibitors).
-
Duncton, M. A. J., et al. (2020).[1] A Single-Step Synthesis of Azetidine-3-amines.[1][2]Journal of Organic Chemistry, 85(20), 13317–13323.[1] (Methodology for azetidine synthesis). [1]
-
Pfizer Inc. (2018). Azetidine Derivatives as JAK Inhibitors. US Patent 9,994,574. (Validates the pharmacophore utility).
-
PubChem Compound Summary. (2024). Azetidine-3-amine derivatives.[1][2][3][4] National Library of Medicine.
Sources
- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
